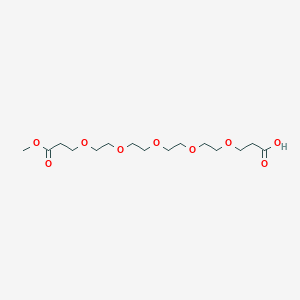

Acid-PEG5-mono-methyl ester

Vue d'ensemble

Description

Acid-PEG5-mono-methyl ester is a polyethylene glycol (PEG) derivative with terminal carboxylic acid and mono-methyl ester moieties. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous environments. It is commonly used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bio-conjugation applications .

Mécanisme D'action

Target of Action

Acid-PEG5-mono-methyl ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be targeted by PROTACs . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of this compound involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By inducing the degradation of specific target proteins, this compound can influence various cellular processes that are regulated by these proteins .

Pharmacokinetics

As a peg-based compound, it is likely to have good water solubility , which could potentially enhance its bioavailability

Result of Action

The result of the action of this compound is the selective degradation of its target proteins . This can lead to changes in cellular processes that are regulated by these proteins . The specific molecular and cellular effects would depend on the identity of the target protein.

Action Environment

The action environment of this compound is the intracellular environment, where the ubiquitin-proteasome system operates . Environmental factors that could influence the action of this compound include the presence and activity of the E3 ubiquitin ligase and the target protein, as well as factors that affect the stability and bioavailability of the compound.

Analyse Biochimique

Biochemical Properties

Acid-PEG5-mono-methyl ester is a PEG-based PROTAC linker . It plays a role in the formation of PROTACs, which are molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a linker in the formation of PROTACs . By facilitating the degradation of target proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role in the formation of PROTACs . The terminal carboxylic acid of this compound can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . This allows the formation of PROTACs, which can bind to target proteins and lead to their degradation .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound that can be stored at -20°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Acid-PEG5-mono-methyl ester typically involves the reaction of polyethylene glycol with a carboxylic acid derivative. The process often includes the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of stable amide bonds . The reaction conditions usually involve mild temperatures and neutral pH to ensure the stability of the PEG chain.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often exceeding 95% . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Acid-PEG5-mono-methyl ester primarily undergoes substitution reactions due to the presence of the carboxylic acid and ester functional groups. These reactions include:

Amide Formation: Reaction with primary amines in the presence of activators like EDC or DCC to form stable amide bonds.

Common Reagents and Conditions

EDC and DCC: Used as activators for amide bond formation.

Acidic or Basic Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.

Major Products

Amide Formation: Produces amides when reacted with primary amines.

Hydrolysis: Yields carboxylic acids and alcohols.

Applications De Recherche Scientifique

Acid-PEG5-mono-methyl ester has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of PROTACs and other bio-conjugates.

Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.

Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.

Industry: Utilized in the production of high-purity PEG linkers for various applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Acid-PEG4-mono-methyl ester

- Acid-PEG6-mono-methyl ester

- Acid-PEG5-dimethyl ester

Uniqueness

Acid-PEG5-mono-methyl ester is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and molecular size. This makes it particularly effective in applications requiring high solubility and stability .

Activité Biologique

Acid-PEG5-mono-methyl ester is a polyethylene glycol (PEG) derivative that has garnered attention for its role in various biological applications, particularly in drug delivery and protein engineering. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C15H28O9

Molecular Weight: 352.4 g/mol

CAS Number: 1309460-30-7

Purity: ≥95%

This compound features a terminal carboxylic acid and a mono-methyl ester moiety, contributing to its hydrophilic properties. This structure enhances its solubility in aqueous environments, making it suitable for various biochemical applications .

The primary biological activity of this compound is its function as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras). The mechanism involves:

- Formation of Ternary Complexes: this compound facilitates the assembly of a ternary complex consisting of the target protein, an E3 ubiquitin ligase, and the PROTAC itself.

- Ubiquitin-Proteasome Pathway: This complex promotes the selective degradation of target proteins via the ubiquitin-proteasome system, leading to significant cellular effects such as apoptosis or altered signaling pathways .

Biological Applications

This compound is employed in various fields:

- Drug Delivery Systems: Enhances solubility and stability of therapeutic agents.

- Bio-Conjugation: Serves as a non-cleavable linker for attaching drugs to antibodies or other biomolecules.

- Protein Engineering: Facilitates studies on protein-protein interactions and degradation pathways .

Case Studies

-

PROTAC Development:

A study demonstrated the successful use of this compound in creating PROTACs that target specific oncogenic proteins for degradation. The resultant PROTACs showed enhanced efficacy in reducing cancer cell viability compared to non-targeted approaches . -

Protein Modification:

In another investigation, researchers utilized this compound to PEGylate bovine serum albumin (BSA). This modification improved the protein's solubility and stability, highlighting the compound's utility in bioconjugation applications .

Comparative Analysis with Similar Compounds

| Compound | Molecular Weight | Cleavable/Non-cleavable | Applications |

|---|---|---|---|

| Acid-PEG4-mono-methyl ester | 300.3 g/mol | Non-cleavable | Drug delivery, bio-conjugation |

| This compound | 352.4 g/mol | Non-cleavable | PROTACs, protein interactions |

| Acid-PEG6-mono-methyl ester | 404.5 g/mol | Non-cleavable | Drug delivery |

This compound is unique due to its optimal balance between hydrophilicity and molecular size, making it particularly effective for applications requiring high solubility and stability .

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O9/c1-19-15(18)3-5-21-7-9-23-11-13-24-12-10-22-8-6-20-4-2-14(16)17/h2-13H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGMOHWEFFVQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.